2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and an amino group at position 2. A sulfanyl (-S-) linker connects the triazole to an acetamide moiety, which is further substituted with a 4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl group.
Properties
Molecular Formula |
C23H24N8O4S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H24N8O4S2/c1-14-11-20(26-15(2)25-14)30-37(33,34)19-9-7-17(8-10-19)27-21(32)13-36-23-29-28-22(31(23)24)16-5-4-6-18(12-16)35-3/h4-12H,13,24H2,1-3H3,(H,27,32)(H,25,26,30) |
InChI Key |
OOOFOMVVXSPMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of the triazole ring, introduction of the sulfanyl group, and coupling with the sulfonamide moiety. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the triazole ring.
Coupling with Sulfonamide Moiety: This step typically involves the reaction of the intermediate compound with sulfonyl chlorides under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Substituent Impact on Bioactivity : The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., chloro in 7h) linked to enhanced activity in analogues like KA3-KA15 . This may reduce binding affinity but improve solubility.
- Sulfamoyl vs.
Bioactivity and Pharmacokinetic Comparisons
Table 2: Bioactivity and Computational Similarity Metrics
Key Findings:
- Anti-Exudative Potential: Furan-2-yl triazole acetamides (e.g., 3.1-3.21) show 40–60% AEA at 10 mg/kg, comparable to diclofenac . The target compound’s 3-methoxyphenyl group may enhance this via improved membrane permeability.
- Antimicrobial Activity : Pyridinyl-triazole derivatives (KA3-KA15) exhibit MICs as low as 12.5 µg/mL, suggesting the target compound’s pyrimidine sulfamoyl group could confer similar or superior activity .
Analytical Characterization
- NMR Profiling : Analogues in show that chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) are sensitive to substituent changes. The target compound’s 3-methoxyphenyl group would likely alter shifts in these regions compared to furan or pyridinyl analogues .
- Mass Spectrometry : Molecular networking () would cluster the target compound with other triazole-sulfanyl acetamides, with cosine scores >0.8 due to shared fragmentation patterns .
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a synthetic derivative featuring a triazole and sulfamoyl moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 396.44 g/mol. The structural features include a triazole ring, which is known for its diverse pharmacological properties, and a sulfamoyl group that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₃S |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 573973-36-1 |
| Appearance | White to off-white powder |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that triazole derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against drug-resistant strains .
Case Study : A derivative similar to the target compound showed potent antibacterial activity against Xanthomonas oryzae, with an inhibition rate of over 50% at concentrations of 100 μg/mL . This suggests that the target compound may possess comparable or enhanced antimicrobial properties.
Anticancer Activity
The triazole scaffold has been associated with anticancer activities due to its ability to inhibit various cancer cell lines. In vitro studies have demonstrated that compounds with triazole rings can induce apoptosis in cancer cells through multiple pathways . The specific target compound has not been extensively studied in this context; however, related triazole derivatives have shown IC50 values as low as 3.3 μM against breast cancer cell lines .
Anti-inflammatory Activity
Triazole-based compounds have also been reported to exhibit anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. Modifications to the substituents on the triazole ring and the sulfamoyl group can significantly affect their potency and selectivity against specific biological targets. For instance, the presence of electron-donating groups like methoxy enhances antibacterial activity by increasing lipophilicity and improving membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
